Ethyl 4-[4-[[3-(1,3-benzothiazol-2-yl)phenyl]carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate
CAS No.: 361174-49-4
Cat. No.: VC7592507
Molecular Formula: C27H26N4O5S2
Molecular Weight: 550.65
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 361174-49-4 |
|---|---|
| Molecular Formula | C27H26N4O5S2 |
| Molecular Weight | 550.65 |
| IUPAC Name | ethyl 4-[4-[[3-(1,3-benzothiazol-2-yl)phenyl]carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate |
| Standard InChI | InChI=1S/C27H26N4O5S2/c1-2-36-27(33)30-14-16-31(17-15-30)38(34,35)22-12-10-19(11-13-22)25(32)28-21-7-5-6-20(18-21)26-29-23-8-3-4-9-24(23)37-26/h3-13,18H,2,14-17H2,1H3,(H,28,32) |
| Standard InChI Key | QDHUDPYZAWBFTK-UHFFFAOYSA-N |
| SMILES | CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC(=C3)C4=NC5=CC=CC=C5S4 |
Introduction
Structural and Molecular Analysis
Molecular Architecture
The compound features a benzothiazole ring fused to a phenyl group, connected via a carbamoyl bridge to a sulfonylpiperazine-carboxylate system. Key structural elements include:
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Benzothiazole Core: A heterocyclic aromatic system known for enhancing bioactivity through interactions with enzymes and receptors .
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Sulfonylpiperazine Group: Imparts solubility modulation and hydrogen-bonding capabilities, critical for pharmacokinetics.
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Ethyl Carboxylate: Enhances membrane permeability and metabolic stability.
The molecular formula C27H26N4O5S2 (MW: 550.65) reflects its complexity, with a calculated partition coefficient (LogP) of 3.2, suggesting moderate lipophilicity.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 550.65 g/mol | |
| LogP | 3.2 (predicted) | |
| Hydrogen Bond Donors | 2 | |
| Hydrogen Bond Acceptors | 9 |
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis of Ethyl 4-[4-[[3-(1,3-benzothiazol-2-yl)phenyl]carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate involves multi-step reactions, as inferred from analogous compounds :
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Benzothiazole Formation: Condensation of 2-aminothiophenol with substituted benzaldehyde derivatives under acidic conditions .
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Carbamoyl Bridge Installation: Coupling the benzothiazole intermediate with 4-carboxyphenyl isocyanate using carbodiimide catalysts.
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Sulfonylation and Piperazine Attachment: Reaction with piperazine-1-sulfonyl chloride in the presence of NaHCO₃, followed by ethyl chloroformate esterification .
Critical Reaction Conditions
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Purification: Column chromatography (silica gel, ethyl acetate/hexane).
Yield optimization remains challenging due to steric hindrance from the benzothiazole and sulfonyl groups, with typical yields ranging from 65–75% .
Biological Activities and Mechanisms
Enzyme Inhibition
Benzothiazole-piperazine hybrids exhibit acetylcholinesterase (AChE) inhibition (IC₅₀: 2.1–8.7 µM) and amyloid-beta disaggregation, positioning them as candidates for Alzheimer’s disease therapy . The sulfonyl group enhances binding to AChE’s peripheral anionic site (PAS), while the piperazine moiety interacts with the catalytic triad .
Anticancer Properties
Piperazine-linked benzothiazoles induce apoptosis in MCF-7 breast cancer cells (IC₅₀: 12.3 µM) by upregulating caspase-3 and suppressing Bcl-2. The carbamoyl bridge facilitates DNA intercalation, as evidenced by fluorescence quenching studies.
Comparative Analysis with Structural Analogs
Table 2: Activity Comparison of Benzothiazole Derivatives
| Compound | Target Activity | IC₅₀/MIC | Key Structural Feature |
|---|---|---|---|
| Target Compound (CAS 361174-49-4) | AChE Inhibition (Predicted) | ~5.8 µM* | Sulfonylpiperazine-carboxylate |
| N-(6-Methanesulfonyl-benzothiazol) | AChE Inhibition | 2.1 µM | Methanesulfonyl group |
| Ethyl 4-(Trifluoromethyl-benzothiazol) | Antibacterial | 8 µg/mL | Trifluoromethyl substituent |
| 4-Amino-N-(5-methyl-oxazol) | COX-2 Inhibition | 0.3 µM | Oxazole ring |
*Predicted based on QSAR modeling of analogous structures .
Future Research Directions
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Mechanistic Studies: Elucidate interactions with AChE and microbial targets via X-ray crystallography .
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Pharmacokinetic Profiling: Assess oral bioavailability and blood-brain barrier penetration using in vitro models.
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Toxicology Screening: Evaluate hepatotoxicity and genotoxicity in rodent models.
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Structural Optimization: Introduce fluorinated groups to enhance metabolic stability.
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